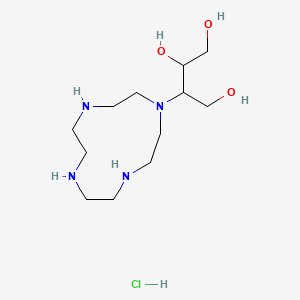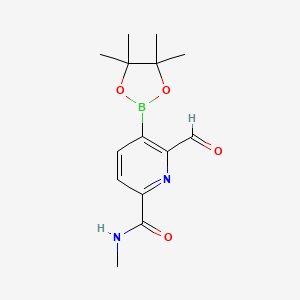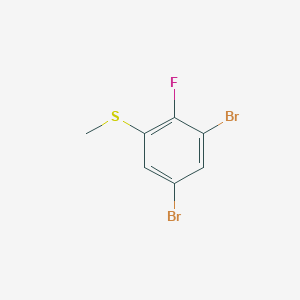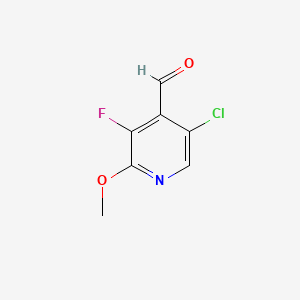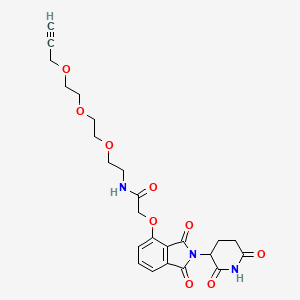![molecular formula C34H45Br2N5S3 B14770708 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound that contains a DPP (diketopyrrolopyrrole) moiety. This compound is known for its applications in organic semiconductors, particularly in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves the Stille Coupling polymerization method. This method uses 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and 5,5’-di(thiophen-2-yl)-2,2’-biselenophene as starting materials .
Industrial Production Methods: Industrial production of this compound involves high-purity monomer synthesis, which is crucial for optimizing the performance of organic semiconductors. The process ensures that the compound has a purity of over 98%, which is essential for its application in OFETs and OPVs .
Chemical Reactions Analysis
Types of Reactions: 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include bromine, thiophene, and various catalysts that facilitate the Stille Coupling polymerization. The reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are high-mobility p-type polymers, which are used in the fabrication of thin-film transistors and other semiconductor devices .
Scientific Research Applications
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:
- Chemistry : Used as a building block for synthesizing complex organic semiconductors.
- Biology : Investigated for its potential in bioelectronics.
- Medicine : Explored for its use in drug delivery systems.
- Industry : Utilized in the production of high-performance OFETs and OPVs .
Mechanism of Action
The mechanism of action of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves its strong acceptor unit, which has a planar conjugated bicyclic structure. This structure engages in stronger π–π interactions, allowing for the tuning of the band-gap and energy levels of polymer organic semiconductors .
Comparison with Similar Compounds
Similar Compounds:
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness: What sets 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of a DPP moiety with long alkyl chains, which enhances its solubility and crystallization capacity. This makes it particularly effective in the development of high-performance organic semiconductors .
Properties
Molecular Formula |
C34H45Br2N5S3 |
|---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
2,8-bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C34H45Br2N5S3/c1-3-5-7-9-11-12-14-16-18-24(17-15-13-10-8-6-4-2)23-41-37-31-29(25-19-21-27(35)42-25)33-34(40-44-39-33)30(32(31)38-41)26-20-22-28(36)43-26/h19-22,24H,3-18,23H2,1-2H3 |
InChI Key |
VMZJFNWDRAGXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C3C(=C(C2=N1)C4=CC=C(S4)Br)N=S=N3)C5=CC=C(S5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


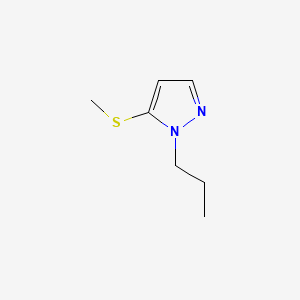
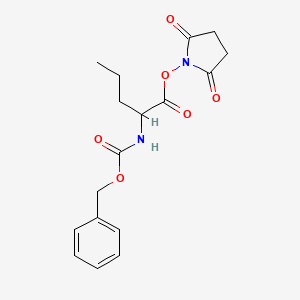



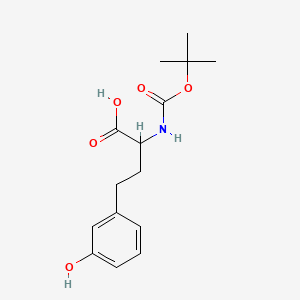
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
